REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:13][CH:12]([OH:14])[CH2:11]1)(C(C)(C)C)(C)C.O[CH:24]1CC(C([O-])=O)C1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C.C[O+](C)C>C(Cl)Cl.[Cl-].[Na+].O>[OH:8][CH2:9][C:10]1([NH:15][C:16](=[O:22])[O:17][C:18]([CH3:21])([CH3:20])[CH3:19])[CH2:13][CH:12]([O:14][CH3:24])[CH2:11]1 |f:5.6.7|
|
Name
|
tert-butyl 1-((tert-butyldimethylsilyloxy)methyl)-3-hydroxycyclobutylcarbamate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC1(CC(C1)O)NC(OC(C)(C)C)=O
|
Name
|
3-hydroxycyclobutane-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1CC(C1)C(=O)[O-]
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
447 mg
|
Type
|
reactant
|
Smiles
|
C[O+](C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
brine
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added under vigorous stifling
|
Type
|
WASH
|
Details
|
The organic phase was washed with sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified on short silica column (DCM as an eluent)
|
Type
|
DISSOLUTION
|
Details
|
The resulting product was dissolved in THF (5 mL)
|
Type
|
ADDITION
|
Details
|
a solution of tetrabutylammonium fluoride in THF (1M, 4.5 mL) was added
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 4.5 h
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
was absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
purified on silica (EtOAc-hexane 1:1 to neat EtOAc)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1(CC(C1)OC)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 251 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |